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Compound of Interest
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Cat. No.: B1139619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of

Charybdotoxin (ChTX), a potent scorpion-derived neurotoxin that serves as a high-affinity

probe for several types of potassium channels. Accurate and efficient radiolabeling of ChTX is

crucial for its use in receptor binding assays, autoradiography, and pharmacokinetic studies,

which are fundamental in neuroscience research and drug discovery.

The following sections detail the most common methods for radiolabeling ChTX, primarily

focusing on radioiodination with Iodine-125 (¹²⁵I), a gamma-emitting radionuclide ideal for in

vitro binding studies due to its suitable half-life (approximately 60 days) and high specific

activity. Protocols for both the Chloramine-T and Iodogen methods are provided, along with

information on the purification of the radiolabeled toxin and the determination of its specific

activity.

Overview of Radiolabeling Methods
The primary method for radiolabeling Charybdotoxin is through the electrophilic substitution of

radioactive iodine onto tyrosine or histidine residues within the peptide's structure.

Charybdotoxin contains a C-terminal tyrosine residue (Tyr³⁶) which is the principal site for

monoiodination.[1] The two most prevalent methods for this process are the Chloramine-T and

Iodogen methods. Both methods utilize an oxidizing agent to convert sodium iodide (Na¹²⁵I)

into a more reactive electrophilic iodine species (I⁺) that can then be incorporated into the

aromatic ring of tyrosine.
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Chloramine-T Method: This is a widely used, rapid, and efficient method that employs

Chloramine-T as a strong oxidizing agent in an aqueous solution.[2] While effective, the

harsh nature of Chloramine-T can potentially lead to oxidative damage of the peptide if not

carefully controlled.[3]

Iodogen Method: This method utilizes 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen),

a milder and water-insoluble oxidizing agent.[4] The reaction occurs in a heterogeneous

system, with the Iodogen coated onto the surface of the reaction vessel. This minimizes the

direct exposure of the peptide to the oxidizing agent, often resulting in less damage to the

protein.[3][4]

Quantitative Data Summary
The following tables summarize key quantitative data for radiolabeled Charybdotoxin from

various binding studies. This data is essential for the design and interpretation of binding

assays.

Table 1: Binding Affinity of ¹²⁵I-Charybdotoxin in Various Tissues
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Tissue/Cell
Type

Receptor/C
hannel

Kd (pM)
Ki for native
ChTX (pM)

Bmax
(fmol/mg
protein or
sites/cell )

Reference

Bovine Aortic

Smooth

Muscle

Sarcolemma

High

Conductance

Ca²⁺-

activated K⁺

Channel

(PK,Ca)

100 ~20

500 fmol/mg

protein

(increases to

1.5 pmol/mg

with digitonin)

[3]

Rat Brain

Synaptic

Plasma

Membranes

Inactivating,

Voltage-

dependent K⁺

Channel

(PK,V)

25-30 8

0.3-0.5

pmol/mg of

protein

[5]

Human T

Lymphocytes

Voltage-gated

K⁺ Channel
8-14 - 542 sites/cell [6]

Shaker K⁺

Channel

(wild-type)

Voltage-gated

K⁺ Channel

~120,000

(120 nM)
- - [7]

Shaker K⁺

Channel

(F425G

mutant)

Voltage-gated

K⁺ Channel
~70 - - [7]

Table 2: Properties of Radiolabeled Charybdotoxin
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Radiolabeling
Method

Radioisotope
Specific
Activity

Radiochemical
Purity

Reference

Iodogen ¹²⁵I
High (not

specified)

>95% after

purification
[2]

Chloramine-T ¹²⁵I
High (not

specified)

>95% after

purification
[8]

Experimental Protocols
Protocol 1: Radioiodination of Charybdotoxin using the
Chloramine-T Method
This protocol is adapted from established methods for peptide radioiodination.[9]

Materials:

Charybdotoxin (receptor grade)

Sodium Iodide (Na¹²⁵I)

Chloramine-T

Sodium Metabisulfite

0.5 M Sodium Phosphate Buffer, pH 7.5

10 mM HCl

Purification column (e.g., PD-10 desalting column or HPLC system)

Chromatography buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% BSA, pH 6.5)

Procedure:

Preparation of Reagents:
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Reconstitute Charybdotoxin in 10 mM HCl to a concentration of 1 mg/mL. Aliquot and

store at -80°C.

Prepare a fresh solution of Chloramine-T in distilled water at a concentration of 0.4 mg/mL

immediately before use.

Prepare a fresh solution of sodium metabisulfite in distilled water at a concentration of 0.6

mg/mL.

Iodination Reaction:

In a shielded fume hood, combine the following in a microcentrifuge tube:

10 µg Charybdotoxin (10 µL of a 1 mg/mL solution)

50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5

1 mCi of Na¹²⁵I

Initiate the reaction by adding 20 µL of the 0.4 mg/mL Chloramine-T solution.

Gently mix the contents and allow the reaction to proceed for 60 seconds at room

temperature.

Quenching the Reaction:

Stop the reaction by adding 20 µL of the 0.6 mg/mL sodium metabisulfite solution.

Mix gently and let the tube stand for 5 minutes at room temperature.

Purification of ¹²⁵I-Charybdotoxin:

Dilute the reaction mixture with 300 µL of chromatography buffer.

Apply the diluted mixture to a pre-equilibrated PD-10 desalting column.

Elute the column with chromatography buffer and collect fractions.
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Monitor the radioactivity of the fractions to identify the peak corresponding to the

radiolabeled ChTX, which will elute in the void volume, separated from the smaller,

unreacted Na¹²⁵I.

Alternatively, purify the sample using reversed-phase high-performance liquid

chromatography (HPLC) for higher purity.[10]

Determination of Specific Activity:

Calculate the concentration of the purified ¹²⁵I-ChTX.

Measure the radioactivity of a known volume of the purified product using a gamma

counter.

Specific activity (in Ci/mmol) can be calculated using the formula: Specific Activity =

(Radioactivity in Curies) / (moles of ChTX)

Protocol 2: Radioiodination of Charybdotoxin using the
Iodogen Method
This protocol is based on the general principles of the Iodogen method for peptide labeling.[4]

[11]

Materials:

Charybdotoxin (receptor grade)

Sodium Iodide (Na¹²⁵I)

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

Dichloromethane or Chloroform

0.1 M Sodium Phosphate Buffer, pH 7.4

Purification column (e.g., PD-10 desalting column or HPLC system)

Chromatography buffer
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Procedure:

Preparation of Iodogen-Coated Tubes:

Dissolve Iodogen in dichloromethane or chloroform to a concentration of 1 mg/mL.

Add 100 µL of the Iodogen solution to a glass reaction vial.

Evaporate the solvent under a gentle stream of nitrogen to form a thin, even layer of

Iodogen on the bottom of the vial.

Store the coated vials in a desiccator until use.

Iodination Reaction:

In a shielded fume hood, add the following to the Iodogen-coated vial:

10 µg Charybdotoxin dissolved in 50 µL of 0.1 M Sodium Phosphate Buffer, pH 7.4

1 mCi of Na¹²⁵I

Gently agitate the reaction mixture for 10-15 minutes at room temperature.

Terminating the Reaction:

Terminate the reaction by transferring the aqueous reaction mixture from the Iodogen-

coated vial to a clean microcentrifuge tube.

Purification of ¹²⁵I-Charybdotoxin:

Follow the same purification procedure as described in Protocol 1 (step 4).

Determination of Specific Activity:

Follow the same procedure as described in Protocol 1 (step 5).

Visualizations
Experimental Workflow Diagrams
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Caption: Workflow for Charybdotoxin radioiodination using the Chloramine-T method.
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Click to download full resolution via product page

Caption: Workflow for Charybdotoxin radioiodination using the Iodogen method.

Signaling Pathways and Logical Relationships
The following diagram illustrates the principle of a competitive binding assay using radiolabeled

Charybdotoxin.

{ K⁺ Channel Receptor}

¹²⁵I-ChTX-Receptor Complex

{ ¹²⁵I-ChTX}

Binding

{ Unlabeled Competitor
(e.g., native ChTX)}

Competition

Displacement of ¹²⁵I-ChTX

Click to download full resolution via product page

Caption: Principle of a competitive binding assay with radiolabeled Charybdotoxin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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